molecular formula C10H10N2O2 B11903639 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide

Cat. No.: B11903639
M. Wt: 190.20 g/mol
InChI Key: BJTKLUQRLIHETB-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring structure consisting of a quinoline core with a carboxamide group at the 7th position and a keto group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free conditions and the use of eco-friendly catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, hydroxylated quinolines, and substituted quinolines, depending on the specific reaction and conditions used .

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
  • Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
  • 2-Oxo-1,2,3,4-tetrahydropyrimidines

Uniqueness

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide stands out due to its unique combination of a quinoline core with a carboxamide group, which imparts distinct biological activities. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial and anticancer activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-7-carboxamide

InChI

InChI=1S/C10H10N2O2/c11-10(14)7-2-1-6-3-4-9(13)12-8(6)5-7/h1-2,5H,3-4H2,(H2,11,14)(H,12,13)

InChI Key

BJTKLUQRLIHETB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)C(=O)N

Origin of Product

United States

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